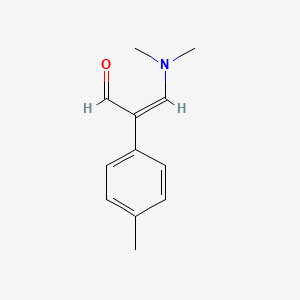![molecular formula C7H5N3O B2966409 [1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde CAS No. 1373338-09-0](/img/structure/B2966409.png)
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde” is a chemical compound that belongs to the class of non-naturally occurring small molecules . It’s a derivative of [1,2,4]Triazolo[1,5-a]pyridine, which has a molecular weight of 119.1240 .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyridine derivatives has been achieved through various methods. One such method involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyridine, the parent compound of “this compound”, is available as a 2D Mol file . The compound has a molecular weight of 119.1240 .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyridine derivatives are diverse. For instance, a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyridine, the parent compound of “this compound”, include a molecular weight of 119.1240 . More specific properties of the derivative compound are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines
A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been developed. This approach features a direct metal-free oxidative N-N bond formation, offering a convenient route to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton with short reaction times and high yields (Zisheng Zheng et al., 2014).
Carboannulated and Functionalized Triazolopyridines
Research has shown efficient methods for accessing carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines, highlighting the versatility of triazolopyridine derivatives in synthesizing novel compounds (N. Syrota et al., 2020).
Antioxidative Activity and Lifespan Extension
Novel 1,2,4-triazolo[1,5-a]pyridine and azolotriazolopyridine ring systems have been synthesized and shown to possess antioxidative activity. One particular compound was found to extend the lifespan of Caenorhabiditis elegans under laboratory conditions and reduce oxidative stress in a dose-dependent manner (R. Mekheimer et al., 2012).
Supramolecular Synthons in Solid State
The synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives with different 2-substituents has revealed their unique electronic and intermolecular interactional characteristics. These compounds form diverse supramolecular synthons in their crystal structures, providing valuable information for pharmaceutical development and application in crystal engineering (Yingying Chai et al., 2019).
Wirkmechanismus
Target of Action
“[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde” is a type of 1,2,4-triazolo[1,5-a]pyridine, which is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves a tandem reaction using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This results in the formation of the target compound in a short reaction time .
Biochemical Pathways
The affected pathways include the RORγt, PHD-1, JAK1, and JAK2 pathways . These pathways are involved in various biological processes, including immune response, oxygen sensing, and signal transduction . The compound’s interaction with these targets can lead to changes in these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the resulting changes in the biochemical pathways. For instance, as a JAK1 and JAK2 inhibitor, the compound could potentially inhibit the JAK-STAT signaling pathway, which plays a crucial role in immune response and cell growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis involves a microwave-mediated reaction , suggesting that heat could influence its formation. Additionally, the presence of other molecules could potentially affect the compound’s interaction with its targets.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-8-7-3-1-2-4-10(7)9-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSJSIASDICNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
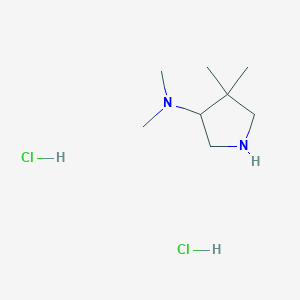
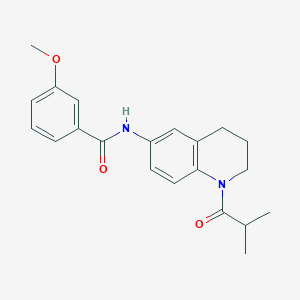
![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)
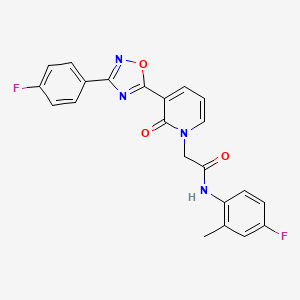
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)

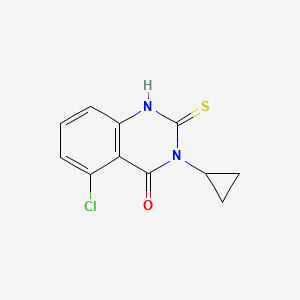
![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)
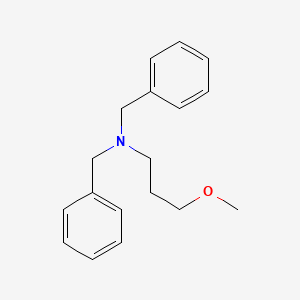
![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)

